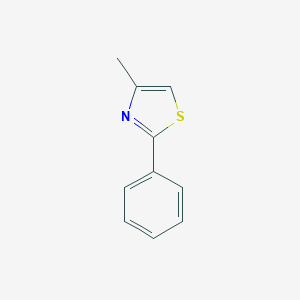
4-Methyl-2-Phenylthiazol
Übersicht
Beschreibung
4-Methyl-2-phenylthiazole (4-MPT), also known as 4-methylthiazole, is an aromatic organic compound with the molecular formula C8H9NS. It is a colorless liquid with a pungent odor and a melting point of -3°C. 4-MPT is widely used in the synthesis of pharmaceuticals and other organic compounds. It is also used as an intermediate in the production of dyes and pigments.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
„4-Methyl-2-Phenylthiazol“ wurde auf seine antimikrobiellen Eigenschaften untersucht. Thiazol-Derivate sind dafür bekannt, eine signifikante antimikrobielle Aktivität zu zeigen, was sie wertvoll für die Entwicklung neuer Antibiotika und antiseptischer Mittel macht .
Antikrebs-Potenzial
Die Forschung hat gezeigt, dass Thiazol-Verbindungen, darunter „this compound“, vielversprechende Antikrebs-Aktivitäten zeigen. Sie wurden an verschiedenen Krebszelllinien getestet und zeigten die Fähigkeit, das Zellwachstum zu hemmen und Apoptose zu induzieren .
Landwirtschaftliche Chemikalien
Thiazole werden auch im Agrarsektor eingesetzt. “this compound” kann bei der Synthese von Verbindungen mit agrochemischen Eigenschaften wie Pestiziden und Fungiziden verwendet werden und trägt so zum Pflanzenschutz bei .
Photographische Sensibilisatoren
Im Bereich der Fotografie dienen Thiazol-Derivate als photographische Sensibilisatoren. Sie werden in photographische Materialien eingearbeitet, um die Reaktion des photographischen Films auf Licht zu verbessern und die Bildqualität zu verbessern .
Industrielle Anwendungen
“this compound” findet seine Anwendung in verschiedenen industriellen Anwendungen, unter anderem als Bestandteil der Kautschukvulkanisation, einem Verfahren, das die Elastizität und Festigkeit von Kautschukprodukten verbessert .
Medizinische Chemie
In der medizinischen Chemie sind Thiazol-Derivate Teil des strukturellen Gerüsts verschiedener Medikamente. Sie sind an der Synthese von Verbindungen mit verschiedenen therapeutischen Wirkungen beteiligt, wie z. B. Antidepressiva, Antiulkusmittel und Entzündungshemmer .
Wirkmechanismus
Target of Action
4-Methyl-2-phenylthiazole is a thiazole derivative that has been reported to possess various pharmacological activities .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in a variety of ways, including inhibiting enzyme activity or blocking receptor signaling . The specific interaction of 4-Methyl-2-phenylthiazole with its targets would depend on the structure of the compound and the nature of the target.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their targets . For instance, some thiazole derivatives have been reported to inhibit the growth of cancer cells, suggesting that they may affect pathways involved in cell proliferation .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body. The metabolism and excretion of these compounds would depend on their chemical structure and the specific metabolic enzymes present in the body.
Result of Action
4-Methyl-2-phenylthiazole has been reported to possess anticancer activity . Specifically, it has shown growth inhibitory potency in liver HepG2 cancer cell line . The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects.
Safety and Hazards
Zukünftige Richtungen
Thiazoles, including 4-Methyl-2-phenylthiazole, have been the subject of extensive research due to their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives, as well as the establishment of structure–function relationships between material properties and biological performance .
Biochemische Analyse
Cellular Effects
In cellular processes, 4-Methyl-2-phenylthiazole has been shown to have significant effects. For instance, it has been reported to exhibit antitumor activity against Hepatocellular carcinoma cell lines (HepG-2) in vitro . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Methyl-2-phenylthiazole is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
4-methyl-2-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-7-12-10(11-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOHWQDCODUHTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338903 | |
| Record name | 4-METHYL-2-PHENYLTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1826-17-1 | |
| Record name | 4-Methyl-2-phenylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-METHYL-2-PHENYLTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to 4-methyl-2-phenylthiazole derivatives?
A1: A frequent starting point for synthesizing 4-methyl-2-phenylthiazole derivatives is the commercially available 4-methyl-2-phenylthiazole-5-carboxylic acid. [] This compound can be further modified through various reactions. For instance, deprotonation of the 4-methyl group allows for the introduction of different substituents, leading to a diverse range of derivatives. [] This approach offers a versatile platform for creating libraries of compounds with varied structures and potential biological activities.
Q2: Can you provide an example of a specific derivative and its synthesis?
A2: Certainly. In one study, researchers synthesized (Z)-5-(1-([1,1'-bi(cyclopentylidene)]-2-ylidene)ethyl)-2,4-dimethylthiazole, a 1-(2,4-dimethyl-5-thiazolyl)butadiene, using a one-step McMurry cross-coupling reaction with commercially available ketones. [] This method proved efficient for producing this particular derivative, showcasing the potential of streamlined synthetic routes for specific 4-methyl-2-phenylthiazole modifications.
Q3: How do structural modifications on the 4-methyl-2-phenylthiazole scaffold influence biological activity?
A3: Research indicates that even small changes to the 4-methyl-2-phenylthiazole core can significantly impact biological activity. For instance, introducing a thiadiazole ring to the core structure led to compounds with promising anticancer activity against the liver carcinoma cell line (HepG2). [] Specifically, compounds like 12d, 12c, 6g, 18b, 6c, and 6f exhibited notable potency, highlighting the importance of structure-activity relationship (SAR) studies in optimizing these compounds for therapeutic applications. []
Q4: What analytical techniques are commonly employed to characterize these compounds?
A4: Researchers rely on a combination of spectroscopic and analytical techniques to confirm the structures of newly synthesized 4-methyl-2-phenylthiazole derivatives. These include but are not limited to nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. [, ] Additionally, elemental analysis is often used to verify the elemental composition of the synthesized compounds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

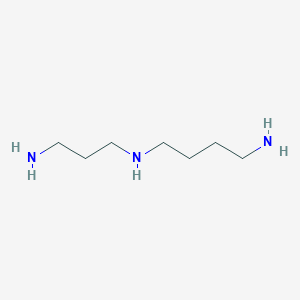
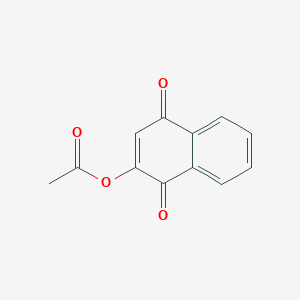
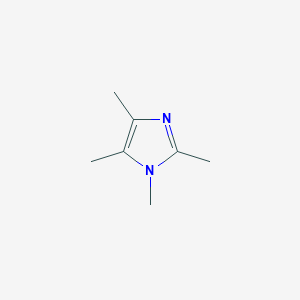

![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)

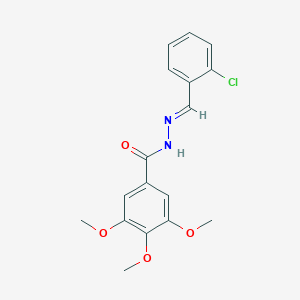
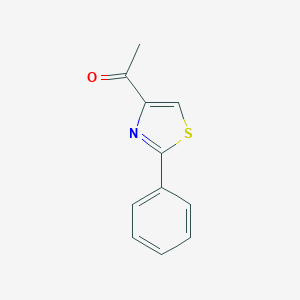

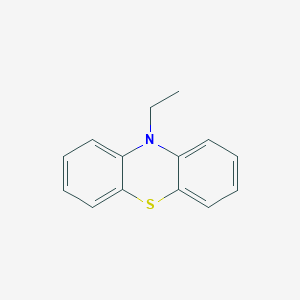
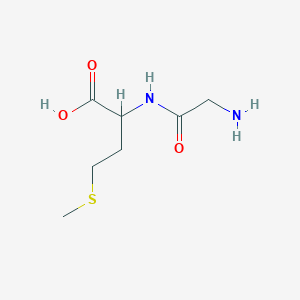
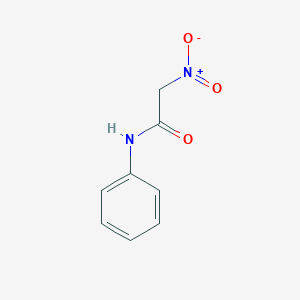
![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)
